molecular formula C11H15Cl2O3P B2758180 Diethyl [(2,5-dichlorophenyl)methyl]phosphonate CAS No. 206008-37-9

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate

Cat. No.: B2758180
CAS No.: 206008-37-9
M. Wt: 297.11
InChI Key: RCXBPHNDURWDBU-UHFFFAOYSA-N
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Description

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is a high-purity organophosphonate compound intended for research and development purposes. This chemical serves as a valuable synthetic intermediate in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction, a key method for the formation of carbon-carbon double bonds . The presence of the (2,5-dichlorophenyl)methyl group makes it a versatile building block for the preparation of more complex molecules, potentially including pharmaceuticals, agrochemicals, and functional materials. Researchers value this compound for its role in constructing olefinated structures and other complex target molecules. This product is provided with a defined molecular formula and molecular weight for precise stoichiometric calculations. As with similar diethyl (halogenated benzyl)phosphonates, it requires careful handling and appropriate cold-chain transportation to maintain stability and purity . Intended Use & Disclaimer: This product is strictly for research or further chemical manufacturing in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

1,4-dichloro-2-(diethoxyphosphorylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O3P/c1-3-15-17(14,16-4-2)8-9-7-10(12)5-6-11(9)13/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCXBPHNDURWDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC(=C1)Cl)Cl)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with 2,5-dichlorobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mechanism involves the nucleophilic substitution of the chloride group by the phosphonate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine oxide derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that diethyl [(2,5-dichlorophenyl)methyl]phosphonate exhibits notable biological activity, particularly in anticancer applications. The compound has been studied for its ability to inhibit the growth of various cancer cell lines, including HeLa and A549 cells. Mechanistically, it induces apoptosis and causes cell cycle arrest, making it a candidate for further development in cancer therapeutics.

Case Study: Antitumor Activity
In a study evaluating the compound's efficacy against multiple cancer types, this compound demonstrated moderate to high levels of antitumor activity. The study employed various assays to measure cell viability and apoptosis markers, revealing promising results that warrant further investigation into its therapeutic potential.

Organic Synthesis

This compound serves as a versatile precursor in organic synthesis. Its unique structure allows for the introduction of phosphorus into organic molecules, facilitating the development of new compounds with enhanced properties.

Synthesis Methods
Several synthesis methods have been reported for this compound. The typical approach involves the reaction of diethyl phosphite with appropriate aromatic substrates under controlled conditions. This method has been optimized to yield high purity and yield of the desired phosphonate .

Materials Science

Polymer Applications
this compound is also utilized in materials science, particularly in the production of polymers. It acts as an additive that enhances thermal stability and provides antioxidant properties to polymeric materials such as poly(ethylene 2,5-furandicarboxylate). This application is critical for ensuring the longevity and safety of food contact materials .

Case Study: Food Contact Materials
The European Food Safety Authority conducted a comprehensive safety assessment of this compound when used in food contact materials. Results indicated that at concentrations up to 0.1% w/w, the compound does not pose any safety concerns for consumers. Migration tests showed negligible transfer into food simulants, confirming its suitability for use in packaging .

Mechanism of Action

The mechanism of action of Diethyl [(2,5-dichlorophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

The substituent pattern on the aromatic ring and the phosphonate ester side chain significantly affect physicochemical properties. Key comparisons include:

Compound Name Substituent(s) Key Structural Features Physical State/Yield Reference
Diethyl (2-(2,5-dichlorophenyl)-2-oxoethyl)phosphonate (4r) 2,5-dichlorophenyl + oxoethyl Ketone group adjacent to phosphonate Pale yellow oil (75% yield)
Diethyl(((3,5-dichlorophenyl)amino)(quinolin-3-yl)methyl)phosphonate (4w) 3,5-dichlorophenylamino + quinolinyl Bulky aromatic groups White solid (84.4% yield, m.p. 240–242°C)
Diethyl{5-(2,4-dichlorophenyl)-thiadiazol-2-ylaminomethyl}phosphonate (I) 2,4-dichlorophenyl + thiadiazole Non-planar dihedral angle (32.4°) Crystalline solid
Diethyl (hydroxy(phenyl)methyl)phosphonate Phenyl + hydroxyl Hydroxyl group for hydrogen bonding Model compound for catalysis studies

Key Observations:

  • Functional Groups: The oxoethyl group in compound 4r introduces a ketone, which could participate in condensation reactions absent in the target compound .
  • Crystal Packing: The thiadiazole-containing analog (I) exhibits a larger dihedral angle (32.4°) between aromatic rings compared to planar analogs (e.g., 5.3° in other phosphonates), suggesting reduced crystallinity and altered solubility .

Biological Activity

Diethyl [(2,5-dichlorophenyl)methyl]phosphonate is an organophosphorus compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and agriculture. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

This compound features a phosphonate group bonded to a diethyl ester and a dichlorophenyl substituent. The presence of chlorine atoms enhances the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. The chlorinated phenyl ring plays a crucial role in binding to target enzymes, leading to various biological effects:

  • Enzyme Inhibition : The compound inhibits acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, affecting neuronal communication.
  • Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialEffective against various bacterial strains; potential use in pharmaceuticals.
AntifungalDemonstrated antifungal properties in laboratory settings.
CytotoxicityShows cytotoxic effects on cancer cell lines, inducing apoptosis.
Enzyme InhibitionInhibits AChE, affecting neurotransmission processes.

Case Studies

  • Antimicrobial Efficacy : A study investigated the antimicrobial activity of this compound against various pathogens. It was found to have a minimum inhibitory concentration (MIC) of 1 µg/mL against Escherichia coli, outperforming traditional antibiotics like norfloxacin .
  • Cytotoxicity in Cancer Research : Research focusing on the cytotoxic effects of this compound on HeLa and A549 cancer cell lines revealed significant inhibition of cell proliferation with IC50 values ranging from 29 µM to 130 µM . The mechanism involved apoptosis induction and cell cycle arrest.
  • Environmental Impact Studies : Investigations into the environmental persistence of this compound highlighted its bioaccumulative properties, raising concerns about its ecological impact as an agrochemical .

Applications in Medicine and Industry

  • Pharmaceutical Development : Due to its enzyme inhibition capabilities, this compound is being explored for potential use in developing drugs targeting neurodegenerative diseases.
  • Agricultural Use : Its effectiveness as a pesticide makes it valuable in controlling agricultural pests while minimizing harm to non-target organisms.

Q & A

Basic: What are the common synthetic routes for preparing Diethyl [(2,5-dichlorophenyl)methyl]phosphonate?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related phosphonate derivative was prepared by reacting an aromatic aldehyde (e.g., 2-nitrobenzaldehyde) with diethyl phosphite in the presence of a base like triethylamine ( ). Reaction conditions (e.g., 0°C for 15 minutes followed by 2 hours at 0°C) and purification via column chromatography (using ethyl acetate/petroleum ether) are critical for yield optimization. Similar protocols can be adapted by substituting the aldehyde with (2,5-dichlorophenyl)methanol derivatives .

Basic: How is the crystal structure of this compound determined, and what key parameters are reported?

Methodological Answer:
X-ray diffraction (XRD) is the primary method. For a structurally analogous phosphonate, single-crystal XRD revealed:

  • Crystal system : Triclinic, space group P1P\overline{1}
  • Unit cell parameters : a=9.7100A˚,b=11.825A˚,c=11.845A˚;α=98.74,β=112.16,γ=103.05a = 9.7100 \, \text{Å}, \, b = 11.825 \, \text{Å}, \, c = 11.845 \, \text{Å}; \, \alpha = 98.74^\circ, \, \beta = 112.16^\circ, \, \gamma = 103.05^\circ
  • Hydrogen bonding : Intermolecular C–H···O and N–H···O interactions stabilize the lattice ( ). Refinement using SHELXL software is standard, with H atoms constrained to ideal geometries .

Advanced: How can SHELX programs resolve crystallographic data contradictions, such as disordered groups?

Methodological Answer:
SHELXL handles disordered moieties (e.g., ethyl groups) by refining occupancies for multiple conformers. For example, in a related structure, two ethyl groups were modeled with occupancies of 0.786/0.214 and 0.727/0.273, respectively ( ). The "PART" instruction in SHELXL partitions disorder, while restraints on bond lengths/angles prevent overfitting. Validation tools like the R-factor (R1>0.05R_1 > 0.05) and residual electron density maps ensure reliability .

Advanced: What strategies are used to analyze hydrogen-bonding networks in phosphonate crystals?

Methodological Answer:
Hydrogen bonds (e.g., C–H···O, N–H···O) are identified using XRD data and visualized with software like Mercury. For instance, a study reported dihedral angles (32.4°) between aromatic rings, influencing hydrogen-bond directionality ( ). Topology analysis (e.g., graph-set notation) classifies interactions as chains or dimers. Energy frameworks (via CrystalExplorer) quantify stabilization energies, aiding in polymorphism prediction .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituents (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, ethoxy groups at δ 1.3 ppm).
  • MS : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/zm/z 502 for C20H22Cl2N3O4PS\text{C}_{20}\text{H}_{22}\text{Cl}_2\text{N}_3\text{O}_4\text{PS}) and fragmentation patterns ( ).
  • IR : P=O stretches (~1250 cm1^{-1}) and C–Cl vibrations (~700 cm1^{-1}) are diagnostic .

Advanced: How are mechanistic studies conducted for phosphonate reactivity under varying conditions?

Methodological Answer:
Mechanistic pathways (e.g., hydrolysis, nucleophilic attack) are probed via:

  • Kinetic studies : Monitoring reaction rates under acidic/basic conditions using HPLC or 31P^{31}\text{P}-NMR.
  • Isotopic labeling : 18O^{18}\text{O}-labeling in hydrolysis experiments tracks oxygen migration.
  • Computational modeling : DFT calculations (e.g., Gaussian) identify transition states and activation energies. For example, triethylamine’s role in deprotonating intermediates was validated computationally ( ).

Advanced: What methodologies are employed in safety assessments for food-contact applications?

Methodological Answer:
EFSA guidelines require:

  • Toxicological assays : Bacterial reverse mutation (Ames test) and in vitro micronucleus tests to assess genotoxicity.
  • Migration studies : Quantifying leaching into food simulants (e.g., 10% ethanol) under standardized conditions (e.g., 40°C for 10 days).
  • Impurity profiling : LC-MS identifies reaction byproducts (e.g., unreacted aldehydes) with thresholds <0.1 ppm ( ).

Advanced: How can researchers address discrepancies in crystallographic refinement metrics?

Methodological Answer:
Discrepancies in RR-factors or thermal parameters may arise from poor crystal quality or incorrect space group assignment. Mitigation steps include:

  • Twinned data : Using CELL_NOW or TwinRotMat to deconvolute overlapping reflections.
  • High-resolution data : Collecting datasets at synchrotron facilities (e.g., λ = 0.7 Å) improves precision.
  • Validation tools : checkCIF/PLATON flags outliers (e.g., bond length deviations >4σ) for manual correction .

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